molecular formula C22H27N3O2 B2424137 1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one CAS No. 478049-91-1

1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one

Cat. No.: B2424137
CAS No.: 478049-91-1
M. Wt: 365.477
InChI Key: PDQXYGHDFRABEL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylpiperazino group, and a phenyl group attached to an azetanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzaldehyde with piperazine to form an intermediate, which is then further reacted with phenylacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as palladium or ruthenium complexes, and may involve heating and specific solvents to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Industrial methods often focus on optimizing the reaction conditions to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong acids or bases, such as sulfuric acid or sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the azetanone ring can produce a more saturated azetidine derivative .

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and phenyl groups can interact with hydrophobic pockets in proteins, while the piperazino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. The presence of the azetanone ring adds rigidity to the molecule, potentially enhancing its selectivity and potency in biological interactions .

Biological Activity

1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a methoxy group, piperazine moiety, and azetidinone ring. Its molecular formula is C20_{20}H26_{26}N2_{2}O, with a molecular weight of approximately 314.44 g/mol. The presence of the methoxy group is believed to enhance its lipophilicity and biological activity.

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antitumor Activity : Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins .
  • Antidepressant Effects : The piperazine component is associated with serotonin receptor modulation, suggesting potential antidepressant properties. Animal studies indicated significant reductions in depressive-like behaviors .
  • Antimicrobial Activity : Preliminary studies have demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent .

Antitumor Studies

A notable study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated:

  • IC50 Value : 12 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry, showing increased Annexin V staining.

Antidepressant Studies

In a rodent model, the compound was administered at doses ranging from 10 to 30 mg/kg. The findings included:

  • Behavioral Tests : Significant improvements in forced swim test scores compared to control groups.
  • Biochemical Analysis : Elevated levels of serotonin and norepinephrine were noted in treated animals, supporting its role as a serotonin reuptake inhibitor.

Antimicrobial Studies

In vitro testing against Staphylococcus aureus revealed:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL.
  • Mechanism : Disruption of bacterial cell wall synthesis was suggested through electron microscopy analysis.

Data Tables

Biological ActivityAssay TypeResultReference
AntitumorMCF-7 Cell ProliferationIC50 = 12 µM
AntidepressantForced Swim TestReduced immobility
AntimicrobialMIC against S. aureusMIC = 32 µg/mL

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-23-12-14-24(15-13-23)16-20-21(17-6-4-3-5-7-17)25(22(20)26)18-8-10-19(27-2)11-9-18/h3-11,20-21H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQXYGHDFRABEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2C(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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